(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 444185-11-9
VCID: VC7251044
InChI: InChI=1S/C23H22N4O6S/c1-31-19-10-14(11-20(32-2)22(19)33-3)4-9-21(28)24-23-17-12-34-13-18(17)25-26(23)15-5-7-16(8-6-15)27(29)30/h4-11H,12-13H2,1-3H3,(H,24,28)/b9-4+
SMILES: COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C23H22N4O6S
Molecular Weight: 482.51

(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

CAS No.: 444185-11-9

Cat. No.: VC7251044

Molecular Formula: C23H22N4O6S

Molecular Weight: 482.51

* For research use only. Not for human or veterinary use.

(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide - 444185-11-9

Specification

CAS No. 444185-11-9
Molecular Formula C23H22N4O6S
Molecular Weight 482.51
IUPAC Name (E)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C23H22N4O6S/c1-31-19-10-14(11-20(32-2)22(19)33-3)4-9-21(28)24-23-17-12-34-13-18(17)25-26(23)15-5-7-16(8-6-15)27(29)30/h4-11H,12-13H2,1-3H3,(H,24,28)/b9-4+
Standard InChI Key OAEQFSDCKBUIMX-RUDMXATFSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

The compound (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a heterocyclic derivative that combines a thienopyrazole scaffold with functionalized nitrophenyl and trimethoxyphenyl groups. Compounds of this nature are often explored for their biological activities due to their structural diversity and potential interactions with biological targets.

This article provides an in-depth analysis of the compound's chemical structure, synthesis pathways, physicochemical properties, and potential applications in medicinal chemistry.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the thieno[3,4-c]pyrazole core:

    • Starting from commercially available precursors such as substituted thiophenes and hydrazines.

    • Cyclization reactions under acidic or basic conditions to form the pyrazole ring.

  • Introduction of the nitrophenyl group:

    • Through electrophilic substitution or coupling reactions using nitrobenzene derivatives.

  • Attachment of the acrylamide moiety:

    • Via amide bond formation using acryl chloride or related intermediates in the presence of coupling agents like EDC or DCC.

  • Final modifications:

    • Incorporation of the trimethoxyphenyl group through nucleophilic substitution or condensation reactions.

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): To identify specific chemical environments.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To confirm functional groups (e.g., amide carbonyl stretching).

  • X-ray Crystallography: For detailed molecular geometry and intermolecular interactions.

Biological Activity and Applications

Compounds with similar scaffolds have demonstrated a range of biological activities:

  • Anti-inflammatory Potential:

    • The nitrophenyl group may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), as suggested by docking studies on related compounds .

  • Anticancer Properties:

    • The trimethoxyphenyl moiety is a common feature in anticancer agents targeting tubulin polymerization or kinases .

  • Antimicrobial Activity:

    • The thienopyrazole core is known to exhibit antibacterial and antifungal properties due to its ability to disrupt microbial cell walls .

Table 2: Potential Applications

ActivityMechanismSupporting Evidence
Anti-inflammatoryEnzyme inhibition (e.g., LOX/COX pathways)Molecular docking studies on analogs
AnticancerTubulin polymerization inhibitionStructural similarity to known agents
AntimicrobialDisruption of microbial enzyme systemsThienopyrazole derivatives' activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator